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molecular formula C11H15NO2 B3257728 2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde CAS No. 293766-80-0

2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde

Cat. No. B3257728
M. Wt: 193.24 g/mol
InChI Key: URANKRYHZADQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689733B1

Procedure details

11 g (0.118 mol) of phosphorus oxychloride are cautiously added to 33 ml of dry DMF at −5° C. within a period of 5 minutes, during the course of which the temperature of the reaction solution should not exceed 10° C. Subsequently, a solution of 19.4 g (0.1176 mol) of 3-(N-isopropyl-N-methylamino)phenol in 25 ml of dry DMF is added thereto within a period of 10 minutes, during the course of which the temperature of the reaction solution should not exceed 20° C. When the addition is complete, the reaction solution is heated for 2 hours at 90° C. and then immediately poured onto 150 g of ice. The crude mixture is extracted three times with 100 ml of chloroform. The combined organic phases are concentrated under a high vacuum. The oily residue is purified by column chromatography on silica gel (eluant n-hexane/chloroform 95:5). Yield: 5.8 g (26%), colourless liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Name
3-(N-isopropyl-N-methylamino)phenol
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH:6]([N:9]([C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1)[CH3:10])([CH3:8])[CH3:7].CN([CH:21]=[O:22])C>>[CH:6]([N:9]([C:11]1[CH:12]=[C:13]([OH:17])[C:14](=[CH:15][CH:16]=1)[CH:21]=[O:22])[CH3:10])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
33 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
3-(N-isopropyl-N-methylamino)phenol
Quantity
19.4 g
Type
reactant
Smiles
C(C)(C)N(C)C=1C=C(C=CC1)O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
150 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 10° C
CUSTOM
Type
CUSTOM
Details
exceed 20° C
ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
The crude mixture is extracted three times with 100 ml of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated under a high vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column chromatography on silica gel (eluant n-hexane/chloroform 95:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)(C)N(C)C=1C=C(C(C=O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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